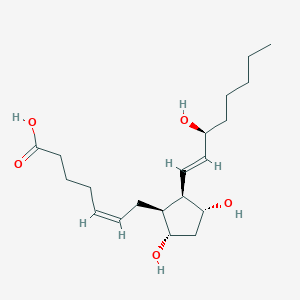

8-Epi-prostaglandin F2alpha

Descripción

Propiedades

IUPAC Name |

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-NAPLMKITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959353 |

Source

|

| Record name | 8-iso-Prostaglandin F2 alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 8-Isoprostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27415-26-5 |

Source

|

| Record name | 8-Isoprostaglandin F2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-epi-Prostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-iso-Prostaglandin F2 alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-ISOPROSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W83YE66SBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Isoprostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of 8-Epi-prostaglandin F2alpha in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epi-prostaglandin F2alpha (8-epi-PGF2α), also known as 8-iso-prostaglandin F2α (8-iso-PGF2α), is a prostaglandin-like compound produced from the free radical-catalyzed peroxidation of arachidonic acid. Its stability and abundance make it a widely accepted and reliable biomarker of oxidative stress and lipid peroxidation in vivo. Elevated levels of 8-epi-PGF2α have been associated with a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and diabetes. Beyond its role as a biomarker, 8-epi-PGF2α is a biologically active molecule that exerts potent vasoconstrictor and platelet-aggregating effects, primarily through the activation of thromboxane A2 receptors. This technical guide provides an in-depth overview of the formation, biological functions, and analytical methodologies for the quantification of 8-epi-PGF2α, offering a comprehensive resource for researchers and professionals in the field of oxidative stress and drug development.

Introduction to this compound

This compound is a member of the F2-isoprostane family, which are isomers of prostaglandins. Unlike prostaglandins, which are primarily synthesized through enzymatic pathways involving cyclooxygenase (COX) enzymes, isoprostanes are mainly formed via a non-enzymatic, free radical-mediated peroxidation of arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes.[1][2] This distinction is crucial as it positions 8-epi-PGF2α as a direct indicator of oxidative damage. However, it is important to note that under certain conditions, COX enzymes can also contribute to the formation of 8-epi-PGF2α.[3][4]

Formation of this compound

The formation of 8-epi-PGF2α can occur through two primary pathways:

Non-Enzymatic Free Radical-Catalyzed Peroxidation

This is the principal pathway for 8-epi-PGF2α generation and is initiated by the attack of reactive oxygen species (ROS) on arachidonic acid esterified in membrane phospholipids. The process involves a series of reactions including hydrogen abstraction, oxygen insertion, endocyclization, and reduction to form a series of F2-isoprostanes, with 8-epi-PGF2α being a major and stable product.[1][2]

Enzymatic Formation via Cyclooxygenases

While predominantly formed non-enzymatically, studies have shown that cyclooxygenase (COX-1 and COX-2) enzymes can also catalyze the formation of 8-epi-PGF2α from arachidonic acid.[3][4] This enzymatic contribution is particularly relevant in inflammatory conditions where COX enzyme expression and activity are upregulated. To distinguish between the chemical (free radical) and enzymatic sources of 8-epi-PGF2α, it has been proposed that the ratio of 8-iso-PGF2α to its enzymatically produced counterpart, prostaglandin F2α (PGF2α), can be a valuable tool. A higher ratio suggests a greater contribution from chemical lipid peroxidation.[5]

References

- 1. 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcdr.net [jcdr.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyclooxygenase-dependent formation of the isoprostane, 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

8-isoprostane as a biomarker for lipid peroxidation

An In-Depth Technical Guide: 8-Isoprostane as a Core Biomarker for Lipid Peroxidation

Introduction to 8-Isoprostane

Oxidative stress, defined as an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.[1][2] A key consequence of oxidative stress is the peroxidation of lipids, which can damage cell membranes and generate a variety of bioactive products.[3] Among these products, the F2-isoprostanes, and specifically 8-iso-prostaglandin F2α (commonly known as 8-isoprostane), have emerged as a reliable and sensitive biomarker for assessing lipid peroxidation and oxidative stress in vivo.[1][2][4]

Discovered in 1990, 8-isoprostane is a prostaglandin-like compound formed from the non-enzymatic, free-radical catalyzed peroxidation of arachidonic acid.[5] Unlike enzymatically produced prostaglandins, its formation is directly proportional to the level of oxidative injury, making it a highly specific indicator.[4] Its chemical stability and presence in various biological fluids—including urine, plasma, exhaled breath condensate, and bronchoalveolar lavage fluid—further enhance its utility in clinical and research settings.[4][6][7] The measurement of 8-isoprostane is often considered a "gold standard" for determining the activity of oxidative stress.[4]

The Isoprostane Formation Pathway

The formation of 8-isoprostane is a multi-step process initiated by the attack of a free radical (•R) on arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes.[8] This process occurs independently of the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis.

The key stages are:

-

Hydrogen Abstraction: A free radical abstracts a hydrogen atom from a methylene group of arachidonic acid, forming a lipid radical.[8]

-

Oxygen Insertion: Molecular oxygen rapidly reacts with the lipid radical to form a peroxyl radical.[8]

-

Endocyclization: The peroxyl radical undergoes a series of cyclization reactions to form a bicyclic endoperoxide intermediate, analogous to the PGG2/H2 intermediates in the prostaglandin pathway.[8][9]

-

Reduction: This endoperoxide is then reduced to form a stable F-ring isoprostane, one of the most abundant of which is 8-iso-PGF2α.[9]

This pathway generates a series of 64 possible F2-isoprostane isomers, with 8-isoprostane being one of the most extensively studied.[6]

Biological Activity and Signaling

Beyond its role as a biomarker, 8-isoprostane is a potent bioactive molecule that can elicit cellular responses, often by interacting with cell surface receptors. It is known to be a vasoconstrictor and has been implicated in inflammatory processes.[10][11]

A primary mechanism of action is through the activation of the thromboxane A2 receptor (TPR).[12] Binding of 8-isoprostane to TPRs can initiate intracellular signaling cascades. Studies in human macrophages have shown that 8-isoprostane can increase the expression of interleukin-8 (IL-8), a pro-inflammatory chemokine, through the activation of mitogen-activated protein kinases (MAPK), specifically ERK 1/2 and p38 MAPK.[10] This suggests a direct link between lipid peroxidation and the inflammatory response in diseases like atherosclerosis.[10] Interestingly, in human platelets, 8-isoprostane can signal through both a stimulatory, TPR-dependent pathway and a separate inhibitory, cAMP-dependent pathway.[12]

Analytical Methodologies for Quantification

The accurate quantification of 8-isoprostane is crucial for its use as a biomarker. Several analytical methods are available, each with distinct advantages and limitations.

Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used due to their simplicity, low cost, and high-throughput capabilities.[13] These assays use antibodies specific to 8-isoprostane. However, a significant drawback is the potential for cross-reactivity with other structurally similar isoprostane isomers or biological impurities, which can lead to inaccuracies and discrepancies when compared to mass spectrometry-based methods.[6][13][14] The specificity and sensitivity can also vary considerably between kits from different manufacturers.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for 8-isoprostane analysis.[15] It is often considered a gold standard for accuracy. The main limitation is the extensive sample preparation required, which includes a critical two-step chemical derivatization process to make the non-volatile isoprostanes suitable for gas chromatography.[13][15] This makes the method labor-intensive and less amenable to high-throughput automation.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a common and preferred method for isoprostane analysis.[15] It combines the high separation capability of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. This method offers high throughput and requires less extensive sample preparation compared to GC-MS, as derivatization is not needed.[15] Isotope-dilution LC-MS/MS, which uses a stable isotope-labeled internal standard, is considered the most accurate and reliable approach for quantification.[6][16]

Comparison of Methods

| Feature | Immunoassay (ELISA) | GC-MS | LC-MS/MS |

| Specificity | Lower (potential cross-reactivity)[6][13] | High | Very High |

| Sensitivity | Good | Very High[15] | Very High[5][16] |

| Throughput | High | Low | High[5] |

| Sample Prep | Simple to Moderate | Complex (derivatization required)[15] | Moderate (SPE often used)[5] |

| Cost | Low | High | High |

| Primary Use | Large-scale screening | Definitive quantification, reference method | High-throughput, accurate quantification[15] |

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible 8-isoprostane measurements.

Sample Collection and Handling

Proper sample handling is critical to prevent artefactual formation of 8-isoprostane ex vivo.

-

Plasma/Serum: Blood should be collected in tubes containing anticoagulants (e.g., EDTA) and antioxidants like butylated hydroxytoluene (BHT).[17] Samples should be placed on ice immediately, centrifuged at a low temperature, and the plasma/serum stored at -80°C until analysis.[17][18]

-

Urine: Spot urine samples are commonly used. To account for variations in urine dilution, 8-isoprostane levels are typically normalized to creatinine concentration.[1] Samples should be stored at -70°C or -80°C.[5][18]

-

Other Fluids (BAL, EBC): These samples are collected via specialized procedures and should be processed and stored at -80°C promptly.

Protocol 1: 8-Isoprostane Quantification by ELISA

This protocol is a general representation based on commercially available competitive ELISA kits.[11][17][19]

Detailed Steps:

-

Sample Preparation: Depending on the sample matrix and whether total (free + esterified) or only free 8-isoprostane is being measured, a hydrolysis step (e.g., with KOH) and/or solid-phase extraction (SPE) may be required to purify and concentrate the analyte.[17]

-

Assay Procedure (Competitive ELISA):

-

Add standards and prepared samples to the wells of a microplate pre-coated with antibodies.

-

Add an enzyme-conjugated (e.g., HRP) 8-isoprostane tracer.[19]

-

Incubate the plate to allow the sample/standard 8-isoprostane and the tracer to compete for binding to the primary antibody.[19]

-

Wash the plate to remove unbound reagents.[18]

-

Add a substrate solution (e.g., TMB). The enzyme on the bound tracer will convert the substrate, producing a color. The intensity of the color is inversely proportional to the amount of 8-isoprostane in the sample.[18]

-

Add a stop solution to terminate the reaction.[11]

-

Read the absorbance using a microplate reader at 450 nm.[11]

-

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 8-isoprostane in the samples by interpolating their absorbance values on the standard curve.[11]

Protocol 2: 8-Isoprostane Quantification by GC-MS

This protocol is adapted from established methods for F2-isoprostane analysis.[15][20]

Detailed Steps:

-

Sample Preparation:

-

Derivatization: This two-step process is critical to increase the volatility of 8-isoprostane for gas chromatography.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The analysis is typically performed using negative ion chemical ionization (NICI) for high sensitivity.[20]

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring the characteristic carboxylate anion fragment for the analyte (m/z 569) and the internal standard (m/z 573).[15][20]

-

-

Data Analysis: Quantify 8-isoprostane by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[15]

Protocol 3: 8-Isoprostane Quantification by LC-MS/MS

This protocol is based on modern, high-throughput UHPLC-MS/MS methods.[5][7][16]

Detailed Steps:

-

Sample Preparation:

-

For measurement of "total" 8-isoprostane in urine, samples are first treated with β-glucuronidase to hydrolyze the conjugated form.[5] This step is omitted for "free" 8-isoprostane measurement.[5]

-

Perform SPE, often using a 96-well plate format for high throughput, to purify the analyte.[5]

-

Elute the sample, evaporate the solvent under nitrogen, and reconstitute in the mobile phase.[7][16]

-

-

UHPLC-MS/MS Analysis:

-

Inject the reconstituted sample into an ultra-high performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

-

Ionization is typically achieved using electrospray ionization (ESI) in negative mode.[5]

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance specificity and sensitivity. For 8-isoprostane, the mass transition m/z 353.3 → 193 is commonly monitored for quantification, while m/z 357.3 → 197 is used for the d4-internal standard.[5][21]

-

-

Data Analysis: A calibration curve is generated, and the concentration in unknown samples is determined from the peak area ratios of the analyte to the internal standard.[5][16]

Quantitative Data and Clinical Significance

8-isoprostane levels have been quantified in numerous studies across healthy and diseased populations, providing valuable insights into the role of oxidative stress in human health.

Reference Concentrations in Healthy Individuals

Baseline levels of 8-isoprostane can vary depending on the biological matrix and the analytical method used. Mass spectrometry methods generally yield lower, more specific values than immunoassays.[22]

Table 1: Representative 8-Isoprostane Concentrations in Healthy Adults

| Biological Fluid | Analytical Method | Concentration Range | Reference(s) |

| Urine | Chemical (GC/MS, LC-MS/MS) | 0.18 to 0.40 µg/g creatinine (IQR) | [1] |

| Plasma | LC-MS/MS | 8.26 ± 2.98 pg/mL | [6] |

| Plasma | GC/MS or LC/MS | ~20.9 ± 9.3 ng/L (pg/mL) | [14] |

| Plasma | Meta-analysis | 45.1 ± 18.4 pg/mL | [22] |

| Exhaled Breath Condensate (EBC) | GC-MS / LC-MS | 0.2 - 85 pg/mL | [13] |

| Exhaled Breath Condensate (EBC) | EIA | 15.8 ± 1.6 pg/mL | [23] |

| Bronchoalveolar Lavage (BAL) Fluid | EIA | 9.6 ± 0.8 pg/mL | [24][25] |

8-Isoprostane in Disease States

Elevated levels of 8-isoprostane are consistently found in a wide range of pathologies associated with oxidative stress.[4][14][22]

Table 2: 8-Isoprostane Levels in Various Disease States and Conditions

| Condition/Disease | Biological Fluid | Finding | Reference(s) |

| Cigarette Smokers | Urine | Smokers (704 ± 108 pg/mL) vs. Non-smokers (161 ± 38.7 pg/mL) (Total) | [5][26] |

| Cigarette Smokers | Sputum | Healthy smokers (108.4 pg/mL) vs. Non-smokers (15.3 pg/mL) | [27] |

| Asthma (Severe) | Exhaled Breath Condensate | Severe (49.1 ± 5.0 pg/mL) vs. Healthy (15.8 ± 1.6 pg/mL) | [23] |

| COPD | Sputum | COPD (202.2 pg/mL) vs. Healthy Smokers (108.4 pg/mL) | [27] |

| Interstitial Lung Disease (Fibrosing Alveolitis) | BAL Fluid | Patients (47.4 ± 7.0 pg/mL) vs. Healthy (9.6 ± 0.8 pg/mL) | [24][25] |

| Lung Cancer | Plasma | Lung Cancer (11.05 ± 4.29 pg/mL) vs. Controls (8.26 ± 2.98 pg/mL) | [6][7] |

| Coronary Heart Disease | Urine | Increased levels are a strong predictor of CHD | [28] |

| Systemic Sclerosis | Serum | Levels correlate with severity of pulmonary fibrosis and renal damage | [29] |

| Chronic Renal Insufficiency | Various | Large increase in 8-iso-PGF2α levels | [22] |

| Pre-eclampsia | Various | Large increase in 8-iso-PGF2α levels | [22] |

These findings underscore the value of 8-isoprostane measurement in studying disease pathogenesis and as a potential tool for risk assessment, monitoring disease progression, and evaluating the efficacy of antioxidant therapies.

Conclusion and Future Perspectives

8-isoprostane has been unequivocally established as a premier biomarker of in vivo lipid peroxidation. Its non-enzymatic formation pathway ensures that its levels directly reflect the burden of oxidative stress, providing a reliable tool for researchers, clinicians, and drug developers. The advancement of analytical techniques, particularly isotope-dilution LC-MS/MS, has enabled highly accurate, specific, and high-throughput quantification in a variety of biological matrices.

The consistent association of elevated 8-isoprostane levels with a multitude of human diseases highlights its broad clinical and scientific relevance. Future research will likely focus on:

-

Standardizing pre-analytical and analytical procedures to improve inter-laboratory comparability.

-

Further elucidating the complex biological roles of 8-isoprostane and other isoprostane isomers in signaling and disease progression.

-

Integrating 8-isoprostane measurements into large-scale clinical trials to validate its utility as a surrogate endpoint for therapeutic interventions, particularly those targeting oxidative stress.

As a robust and validated biomarker, 8-isoprostane will continue to be an indispensable tool in advancing our understanding of the role of oxidative stress in health and disease.

References

- 1. Urinary 8-isoprostane as a biomarker for oxidative stress. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 8-isoprostane as the main marker of oxidative stress | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. The biochemistry of the isoprostane, neuroprostane, and isofuran Pathways of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 8-isoprostane increases expression of interleukin-8 in human macrophages through activation of mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Improved method of plasma 8-Isoprostane measurement and association analyses with habitual drinking and smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. assaygenie.com [assaygenie.com]

- 19. eaglebio.com [eaglebio.com]

- 20. publications.ersnet.org [publications.ersnet.org]

- 21. stacks.cdc.gov [stacks.cdc.gov]

- 22. Classifying oxidative stress by F2-isoprostane levels across human diseases: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. atsjournals.org [atsjournals.org]

- 24. atsjournals.org [atsjournals.org]

- 25. 8-Isoprostane as a biomarker of oxidative stress in interstitial lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. publications.ersnet.org [publications.ersnet.org]

- 28. ahajournals.org [ahajournals.org]

- 29. academic.oup.com [academic.oup.com]

The Dual Origins of a Key Biomarker: An In-depth Technical Guide to the Biosynthesis of 8-Epi-prostaglandin F2alpha

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-epi-prostaglandin F2alpha (8-epi-PGF2α), a member of the F2-isoprostane family, has emerged as a critical biomarker of oxidative stress and a potent bioactive molecule implicated in various physiological and pathological processes. Unlike classical prostaglandins, which are exclusively synthesized through enzymatic pathways, 8-epi-PGF2α boasts a dual origin, arising from both a non-enzymatic, free radical-catalyzed pathway and a minor, cyclooxygenase (COX)-dependent enzymatic pathway. This technical guide provides a comprehensive overview of these biosynthetic routes, methods for their quantitative analysis, and the associated signaling pathways, offering a valuable resource for researchers in the fields of oxidative stress, inflammation, and drug development.

Core Biosynthesis Pathways

The formation of 8-epi-PGF2α is a complex process with two distinct routes of synthesis. The predominant pathway is a non-enzymatic, free-radical mediated peroxidation of arachidonic acid, while a secondary, enzymatic pathway is catalyzed by cyclooxygenase (COX) enzymes.[1][2][3]

Non-Enzymatic Free Radical-Catalyzed Pathway (The Isoprostane Pathway)

The major route for 8-epi-PGF2α synthesis is the isoprostane pathway, a non-enzymatic process initiated by the attack of free radicals on arachidonic acid, which is typically esterified within cell membrane phospholipids.[4] This pathway is considered a hallmark of lipid peroxidation and a reliable indicator of in vivo oxidative stress.

The key steps of this pathway are:

-

Initiation: A free radical, such as a reactive oxygen species (ROS), abstracts a hydrogen atom from one of the bis-allylic carbons of arachidonic acid.

-

Propagation: The resulting arachidonyl radical rapidly reacts with molecular oxygen to form a peroxyl radical.

-

Endocyclization: The peroxyl radical undergoes a 5-exo-trig cyclization to form a five-membered ring, a key step in the formation of the prostaglandin-like structure.

-

Second Oxygen Addition: Another molecule of oxygen is added to form a bicyclic endoperoxide intermediate, analogous to the PGG2 intermediate in the enzymatic pathway.

-

Reduction: This unstable endoperoxide is then reduced to form a stable F-type isoprostane, such as 8-epi-PGF2α.

This free radical-catalyzed process is random in nature, leading to the formation of a mixture of four regioisomers of F2-isoprostanes, with 8-epi-PGF2α being one of the most abundant and biologically active.

Enzymatic Cyclooxygenase (COX) Pathway

While the free-radical pathway is the primary source of 8-epi-PGF2α, this isoprostane can also be a minor product of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] This discovery was significant as it indicated a potential confounding factor when using 8-epi-PGF2α solely as a marker of oxidative stress, particularly in inflammatory conditions where COX activity is elevated.[7]

In this pathway:

-

Arachidonic acid is released from the cell membrane by phospholipases.

-

COX-1 or COX-2 oxygenates arachidonic acid to form the prostaglandin endoperoxide PGG2.

-

PGG2 is then reduced to PGH2.

-

While the primary products of this pathway are classical prostaglandins and thromboxanes, a small fraction of PGH2 can be converted to 8-epi-PGF2α.[5]

The formation of 8-epi-PGF2α via the COX pathway is significantly less efficient than the production of classical prostaglandins.[7] However, in settings of high COX activity, such as in activated platelets or inflamed tissues, the enzymatic contribution to the total 8-epi-PGF2α pool may become more substantial.[2][5]

Quantitative Data on this compound Levels

The concentration of 8-epi-PGF2α in biological fluids is a key indicator of oxidative stress. Below is a summary of typical concentrations found in human samples. It is important to note that these values can vary significantly based on the individual's health status, lifestyle factors (e.g., smoking), and the analytical method used.[8][9]

| Biological Matrix | Analyte | Typical Concentration Range (Healthy Individuals) | Method of Analysis | Reference |

| Plasma | Free 8-epi-PGF2α | 40 - 100 pg/mL | GC-MS, LC-MS/MS | [10] |

| Urine | 8-epi-PGF2α | 5 - 50 pg/mL | GC-MS/MS | [11] |

| Urine | 2,3-dinor-5,6-dihydro-8-iso-PGF2α (metabolite) | ~506 pg/mg creatinine | GC-tandem MS | [9] |

| Plasma (Smokers) | 8-iso-PGF2α | Increased levels compared to non-smokers | Not specified | [8] |

| Plasma (Hypercholesterolemia) | 8-epi-PGF2α | Increased levels compared to healthy individuals | Not specified | [8] |

Experimental Protocols

Accurate quantification of 8-epi-PGF2α is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assay (ELISA) are the most common methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for F2-Isoprostane Analysis

GC-MS is considered the gold standard for the quantification of F2-isoprostanes due to its high sensitivity and specificity.[12][13] The following is a generalized protocol; specific parameters may need optimization based on the instrument and sample type.

1. Sample Preparation and Extraction:

-

For Plasma/Serum:

-

To 1 mL of plasma or serum, add an internal standard (e.g., [²H₄]-8-epi-PGF2α).

-

Perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the lipids.

-

Elute the isoprostanes with an organic solvent (e.g., ethyl acetate).

-

-

For Urine:

-

To 1-2 mL of urine, add the internal standard.

-

Acidify the sample to pH 3 with HCl.

-

Perform SPE as described for plasma.

-

-

For Tissues:

-

Homogenize the tissue in a suitable buffer containing an antioxidant (e.g., butylated hydroxytoluene, BHT).

-

Add the internal standard.

-

Perform a Folch extraction to separate the lipid phase.

-

Saponify the lipid extract with KOH to release esterified isoprostanes.

-

Neutralize and perform SPE.

-

2. Derivatization:

-

Evaporate the extracted sample to dryness under a stream of nitrogen.

-

Derivatize the carboxyl group to a pentafluorobenzyl (PFB) ester using PFB bromide.

-

Convert the hydroxyl groups to trimethylsilyl (TMS) ethers using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

3. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-1701).

-

Use a temperature program to separate the different isoprostane isomers.

-

Detect the ions using a mass spectrometer in negative ion chemical ionization (NICI) mode.

-

Quantify 8-epi-PGF2α by monitoring its specific ion transitions and comparing the peak area to that of the internal standard.[11][14]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound

ELISA offers a high-throughput and less technically demanding alternative to GC-MS, though it may have limitations in specificity due to potential cross-reactivity with other isoprostanes.[10][15] Commercial kits are widely available.

1. Principle:

-

Most 8-epi-PGF2α ELISA kits are based on the principle of competitive immunoassay.[10]

-

8-epi-PGF2α in the sample competes with a fixed amount of labeled 8-epi-PGF2α (e.g., conjugated to horseradish peroxidase, HRP) for binding to a limited amount of anti-8-epi-PGF2α antibody coated on a microplate.[10]

2. General Procedure (refer to specific kit instructions):

-

Add standards and samples to the wells of the antibody-coated microplate.[16]

-

Add the 8-epi-PGF2α-HRP conjugate to each well.[17]

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) that will be converted by HRP to a colored product.[18]

-

Stop the reaction with a stop solution.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

The concentration of 8-epi-PGF2α in the sample is inversely proportional to the intensity of the color. Calculate the concentration based on a standard curve generated from the standards.

Differentiating Between Enzymatic and Non-Enzymatic Pathways

Distinguishing the contribution of each pathway to the total 8-epi-PGF2α pool is critical for accurate interpretation.

-

Use of COX Inhibitors: Pre-treatment of cells or subjects with COX inhibitors like aspirin or indomethacin can be used to assess the COX-dependent contribution. A reduction in 8-epi-PGF2α levels following inhibitor treatment suggests an enzymatic origin.[5][19]

-

Ratio of 8-iso-PGF2α to PGF2α: A more recent and sophisticated approach involves measuring the ratio of 8-iso-PGF2α to its stereoisomer, PGF2α. The enzymatic pathway produces very low levels of 8-iso-PGF2α relative to PGF2α, resulting in a low ratio. In contrast, the non-enzymatic pathway produces these two isomers in roughly equal amounts, leading to a ratio close to 1. This ratio can thus be used to quantify the relative contributions of the two pathways.[7][20]

Signaling Pathways and Biological Activity

8-epi-PGF2α is not merely a biomarker but also a potent signaling molecule that exerts a range of biological effects, primarily through its interaction with the thromboxane A2 receptor (TP receptor).[21][22][23]

Activation of the TP receptor by 8-epi-PGF2α can initiate a cascade of intracellular events, including:

-

Activation of G-proteins: The TP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[24]

-

Phospholipase C (PLC) Activation: This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Increased intracellular calcium and DAG activate PKC.

-

Downstream Effects: These signaling events can lead to various cellular responses, including smooth muscle contraction, platelet aggregation, and modulation of cell growth and inflammation.[1][22][25][26]

Interestingly, while 8-epi-PGF2α is a potent agonist of the vascular TP receptor, it can act as a partial agonist or even an antagonist at the platelet TP receptor, highlighting the complexity of its biological actions.[23][27]

Visualizations

Biosynthesis Pathways of this compound

Caption: Dual biosynthesis pathways of 8-Epi-PGF2α.

Experimental Workflow for 8-Epi-PGF2alpha Quantification

Caption: General workflow for 8-Epi-PGF2α analysis.

Signaling Pathway of this compound

Caption: 8-Epi-PGF2α signaling via the TP receptor.

Conclusion

The dual biosynthesis of this compound through both non-enzymatic and enzymatic pathways underscores its complex role in biology. As a reliable biomarker of oxidative stress, its accurate quantification is paramount. Furthermore, its potent biological activities, mediated primarily through the thromboxane A2 receptor, position it as a key player in various disease processes and a potential target for therapeutic intervention. This guide provides a foundational understanding for researchers and professionals, enabling a more informed approach to the study and application of this multifaceted molecule.

References

- 1. Local amplification of platelet function by 8-Epi prostaglandin F2alpha is not mediated by thromboxane receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclooxygenase-dependent formation of the isoprostane, 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-dependent formation of the isoprostane 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tandem mass spectrometric quantification of 8-iso-prostaglandin F2alpha and its metabolite 2,3-dinor-5,6-dihydro-8-iso-prostaglandin F2alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. Improved quantification of 8-epi-prostaglandin F2 alpha and F2-isoprostanes by gas chromatography/triple-stage quadrupole mass spectrometry: partial cyclooxygenase-dependent formation of 8-epi-prostaglandin F2 alpha in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 13. Optimized method for quantification of total F(2)-isoprostanes using gas chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. 8-Epi-PGF2a ELISA kit [antibodies-online.com]

- 17. cloud-clone.com [cloud-clone.com]

- 18. 8-epi-PGF2a(8-Epi Prostaglandin F2 Alpha) ELISA Kit – AFG Scientific [afgsci.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. JCI - Glomerular actions of a free radical-generated novel prostaglandin, 8-epi-prostaglandin F2 alpha, in the rat. Evidence for interaction with thromboxane A2 receptors. [jci.org]

- 22. Intracellular signaling by 8-epi-prostaglandin F2 alpha is mediated by thromboxane A2/prostaglandin endoperoxide receptors in porcine carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The F2-isoprostane, 8-epi-prostaglandin F2 alpha, a potent agonist of the vascular thromboxane/endoperoxide receptor, is a platelet thromboxane/endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The human thromboxane A2 receptor alpha isoform (TP alpha) functionally couples to the G proteins Gq and G11 in vivo and is activated by the isoprostane 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Characterization of signal transduction events stimulated by 8-epi-prostaglandin(PG)F2 alpha in rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Thromboxane A2 receptor contributes to the activation of rat pancreatic stellate cells induced by 8-epi-prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antiaggregatory activity of 8-epi-prostaglandin F2 alpha and other F-series prostanoids and their binding to thromboxane A2/prostaglandin H2 receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic vs. Non-Enzymatic Formation of 8-Isoprostane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-iso-Prostaglandin F2α (8-isoprostane) has emerged as a gold-standard biomarker for assessing oxidative stress in vivo. Its formation can occur through two distinct pathways: a non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid, and an enzymatic pathway mediated by cyclooxygenase (COX) enzymes. Understanding the nuances of these formation routes is critical for the accurate interpretation of 8-isoprostane levels in both research and clinical settings. This guide provides a comprehensive overview of both pathways, detailed experimental protocols for their differentiation and quantification, and a summary of quantitative data to aid in experimental design and data interpretation.

Introduction to 8-Isoprostane

Isoprostanes are a family of prostaglandin-like compounds formed from the peroxidation of essential fatty acids, primarily arachidonic acid.[1] Among these, F2-isoprostanes, and specifically 8-isoprostane, are chemically stable and can be reliably measured in various biological matrices, including urine and plasma.[2] While initially characterized as products of non-enzymatic lipid peroxidation, it is now understood that cyclooxygenase enzymes can also contribute to their formation.[3] This dual origin necessitates careful consideration when using 8-isoprostane as a biomarker of oxidative stress, particularly in inflammatory conditions where COX enzyme activity is elevated.

Pathways of 8-Isoprostane Formation

Non-Enzymatic Formation: The Free Radical-Catalyzed Pathway

The non-enzymatic formation of 8-isoprostane is initiated by the attack of reactive oxygen species (ROS) on arachidonic acid, which is typically esterified in membrane phospholipids.[3] This process involves a series of steps including hydrogen abstraction, oxygen insertion, and endocyclization to form prostaglandin G2-like endoperoxide intermediates, which are subsequently reduced to form F2-isoprostanes.[4] This pathway is not stereospecific, leading to the formation of a mixture of isomers.[5] The key steps are outlined in the signaling pathway diagram below.

Enzymatic Formation: The Cyclooxygenase (COX) Pathway

Both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) can catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostanoids, including a small amount of 8-isoprostane.[6][7] This pathway is stereospecific. The induction of COX-2 during inflammation can significantly increase the enzymatic formation of prostanoids, which may include 8-isoprostane. Therefore, in inflammatory states, a portion of the measured 8-isoprostane may be of enzymatic origin.

Quantitative Comparison of Formation Pathways

Distinguishing the contribution of each pathway is crucial for accurate data interpretation. The ratio of 8-iso-PGF2α to PGF2α has been proposed as a method to differentiate between chemical and enzymatic lipid peroxidation.[5]

| Parameter | Non-Enzymatic (Free Radical) | Enzymatic (COX-1 / COX-2) | Reference |

| Substrate | Arachidonic acid (primarily esterified in phospholipids) | Free arachidonic acid | [3][7] |

| Initiator | Reactive Oxygen Species (ROS) | Cyclooxygenase enzymes | [4][6] |

| Stereospecificity | Non-stereospecific | Stereospecific | [5] |

| 8-iso-PGF2α / PGF2α Ratio | ~1.0 (in vitro with AAPH) | PGHS-1: ~0.007PGHS-2: ~0.004 | [5] |

| Primary Product | Mixture of F2-isoprostane isomers | Prostaglandins (PGE2, PGD2, etc.) | [7][8] |

Table 1: Comparison of Non-Enzymatic and Enzymatic 8-isoprostane Formation Pathways.

| Enzyme | Km (µM) for Arachidonic Acid | Vmax (µmol/min/mg) for PGE2 | Vmax (µmol/min/mg) for PGF2α | Reference |

| COX-1 | 4.9 | 2.5 | 0.8 | [9] |

| COX-2 | 5.2 | 1.8 | 0.5 | [9][10] |

Table 2: Kinetic Parameters of COX-1 and COX-2 for Arachidonic Acid Oxygenation. (Note: Vmax for 8-isoprostane formation is significantly lower and not typically reported directly).

Experimental Protocols

Accurate measurement of 8-isoprostane and differentiation between its formation pathways require robust experimental protocols.

Sample Collection and Preparation

Proper sample handling is critical to prevent artefactual formation of 8-isoprostane ex vivo.

-

Plasma: Collect blood in tubes containing anticoagulants (EDTA or heparin) and an antioxidant such as butylated hydroxytoluene (BHT).[11] Centrifuge immediately at 4°C to separate plasma. Store at -80°C.

-

Urine: Collect spot or 24-hour urine samples. Add BHT and store at -80°C. Centrifuge before analysis to remove sediment.[12]

-

Tissue: Homogenize tissues in a buffer containing an antioxidant and a COX inhibitor (e.g., indomethacin) to prevent ex vivo formation.[13]

Measurement of Free vs. Total 8-Isoprostane

-

Free 8-Isoprostane: Represents the unbound form in circulation. Measured directly from the sample after extraction.

-

Total 8-Isoprostane: Includes both free and phospholipid-esterified forms. Requires a hydrolysis step (e.g., with potassium hydroxide) to release the esterified isoprostanes before extraction and analysis.[14]

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arachidonic acid oxygenation by COX-1 and COX-2. Mechanisms of catalysis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Dynamics Simulations of Arachidonic Acid Complexes with COX-1 and COX-2: Insights into Equilibrium Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Improved method of plasma 8-Isoprostane measurement and association analyses with habitual drinking and smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput and Sensitive Analysis of Free and Total 8-Isoprostane in Urine with Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

The In Vivo Physiological Functions of 8-Epi-Prostaglandin F2α: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8-epi-prostaglandin F2α (8-epi-PGF2α), a prominent member of the F2-isoprostane class of eicosanoids, has emerged as a critical molecule in physiology and pathophysiology. Unlike classical prostaglandins synthesized via the cyclooxygenase (COX) pathway, 8-epi-PGF2α is primarily generated through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. This unique origin makes it a reliable and sensitive biomarker of in vivo oxidative stress.[1][2][3] Beyond its role as a biomarker, 8-epi-PGF2α exerts potent biological effects, predominantly acting as a powerful vasoconstrictor, a bronchoconstrictor, and a modulator of platelet function.[4][5][6] Its actions are primarily mediated through the thromboxane A2 receptor (TP receptor), initiating a cascade of intracellular signaling events. This guide provides a comprehensive overview of the in vivo physiological functions of 8-epi-PGF2α, detailing its signaling pathways, its systemic effects, and the experimental protocols used to elucidate its function.

Biosynthesis and Signaling Pathway

8-epi-PGF2α is formed in situ from the peroxidation of arachidonic acid esterified to phospholipids, a process catalyzed by free radicals.[1] While it is mainly a product of non-enzymatic lipid peroxidation, some evidence suggests it can also be generated through the COX pathway, particularly in platelets and endothelial cells.[7][8][9][10] This dual origin can sometimes complicate its interpretation solely as a marker of oxidative stress.[11][12]

The primary mechanism of action for 8-epi-PGF2α involves its binding to and activation of the thromboxane A2 receptor (TP receptor).[5][13][14] This interaction initiates a well-defined signal transduction cascade.

Signaling Cascade:

-

Receptor Binding: 8-epi-PGF2α binds to the TP receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.

-

PLC Activation: The activated Gq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7]

-

PKC Activation: The increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).[14]

-

Physiological Response: The elevation in intracellular calcium and activation of PKC in smooth muscle cells leads to contraction, resulting in vasoconstriction and bronchoconstriction. In platelets, this cascade promotes shape change and aggregation.[7]

Core Physiological Functions In Vivo

Cardiovascular System

8-epi-PGF2α is a potent modulator of cardiovascular function, primarily through its effects on blood vessels and platelets.

Vasoconstriction: 8-epi-PGF2α induces potent, dose-dependent vasoconstriction in a variety of vascular beds.[5][6][15] Studies have demonstrated its constrictor effects on coronary, renal, pulmonary, and retinal arteries.[15][16][17][18] In the coronary circulation of rats, 8-epi-PGF2α shows significant vasoconstrictor activity, particularly after a period of oxidative stress, an effect mediated by TP receptors.[15][19] Similarly, it potently contracts retinal vessels, an action that involves the cyclooxygenase-dependent formation of thromboxane and, to a lesser extent, endothelin release.[16]

Platelet Function: In human platelets, 8-epi-PGF2α at nanomolar concentrations induces a dose-dependent increase in platelet shape change, adhesion to fibrinogen, and release of calcium from intracellular stores.[1][7] It also amplifies the aggregation response to subthreshold concentrations of agonists like ADP and collagen.[7] These effects are typically prevented by TP receptor antagonists.[1] Interestingly, at higher concentrations, 8-epi-PGF2α can act as an antagonist at the platelet TP receptor, inhibiting aggregation induced by TP receptor agonists like U46619.[5][20]

| Cardiovascular Effect | Model System | Key Quantitative Finding | Reference |

| Coronary Vasoconstriction | Isolated Rat Heart (post-hypoxia) | ED50: 52.6 ± 12.7 nmol | [15][19] |

| Retinal Vasoconstriction | Porcine Retinal Microarteries | EC50: 5.9 ± 0.5 nM | [16] |

| Aortic Contraction | Isolated Rat Aorta | EC50: 0.9 ± 0.1 µM | [14] |

| Platelet Adhesion | Human Platelets on Fibrinogen | EC50: 35 nmol/L | [1] |

| Platelet Aggregation | Human Platelets | Inhibits U46619-induced aggregation (IC50: 1.6 µM) | [5] |

Renal System

8-epi-PGF2α significantly impacts renal hemodynamics. Intrarenal arterial infusion in rats leads to dose-dependent reductions in both glomerular filtration rate (GFR) and renal plasma flow (RPF).[17][21][22] Micropuncture studies revealed that this is primarily due to potent preglomerular vasoconstriction, with a predominant increase in afferent arteriolar resistance.[21][22] This action reduces the pressure difference across the glomerular capillaries, leading to the observed decrease in GFR.[21][22] These effects are abolished by TP receptor antagonists, confirming the central role of this receptor in the renal actions of 8-epi-PGF2α.[17][21][22]

| Renal Parameter | Animal Model | 8-epi-PGF2α Dose | Effect | Reference |

| Glomerular Filtration Rate (GFR) | Rat (in vivo) | 0.5, 1, 2 µg/kg/min | Dose-dependent reduction | [17][21] |

| Renal Plasma Flow (RPF) | Rat (in vivo) | 0.5, 1, 2 µg/kg/min | Dose-dependent reduction | [17][21] |

| Afferent Arteriole Resistance | Rat (in vivo) | 0.5 µg/kg/min | Predominant increase | [21][22] |

Respiratory System

In the respiratory system, 8-epi-PGF2α acts as a bronchoconstrictor.[4] In vitro studies have shown that it contracts airway smooth muscle from both guinea pigs and humans, an effect mediated via TP receptors.[13][23] In vivo administration to anesthetized guinea pigs causes airflow obstruction, quantified by an increase in lung resistance, and promotes airway plasma exudation.[24] In a study on horses, inhaled 8-epi-PGF2α induced a significant increase in pulmonary resistance and a decrease in dynamic compliance in heaves-susceptible animals, although it was less potent than PGF2α or the thromboxane mimetic U46619.[25]

| Respiratory Effect | Model System | Administration | Key Finding | Reference |

| Bronchoconstriction | Heaves-susceptible horses | 1 mg inhalation | Significant ↑ in Pulmonary Resistance (RL) | [25] |

| Bronchoconstriction | Healthy horses | 1 mg inhalation | No significant change in RL | [25] |

| Airflow Obstruction | Anesthetized guinea pigs | Intravenous | ↑ in Lung Resistance (RL) | [24] |

| Airway Contraction | Isolated Human Bronchi | Cumulative concentration | Contraction via TP receptors | [13][23] |

Experimental Protocols & Methodologies

The characterization of 8-epi-PGF2α's in vivo functions relies on a range of specialized experimental models.

Isolated Perfused Rat Heart (Langendorff)

This protocol is used to study the direct effects of substances on coronary vasculature and heart function, independent of systemic neural and hormonal influences.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Langendorff Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus. It is then perfused in a retrograde fashion (through the aorta) with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2) at a constant pressure (e.g., 80 mmHg).

-

Parameter Measurement: A balloon catheter inserted into the left ventricle measures left ventricular pressure (LVP). Coronary flow is measured by collecting the perfusate.

-

Experimental Intervention: After an equilibration period, a dose-response curve is generated by administering bolus injections of 8-epi-PGF2α into the aortic cannula. To simulate oxidative stress, hearts can be subjected to a period of low-flow perfusion (ischemia) followed by reperfusion before 8-epi-PGF2α administration.[15][19]

-

Data Analysis: Changes in coronary flow and LVP are recorded to determine the vasoconstrictor effect and its impact on cardiac function.

In Vivo Renal Function Assessment in Rats

This protocol allows for the direct measurement of GFR and RPF in response to intrarenal administration of 8-epi-PGF2α.

Methodology:

-

Animal Preparation: Rats are anesthetized, and catheters are placed in the jugular vein (for infusions), carotid artery (for blood pressure monitoring and sampling), and bladder (for urine collection).

-

Surgical Procedure: A flank incision is made, and the left kidney is exposed. A catheter is inserted into the left renal artery for direct infusion of test substances.

-

Infusion: A continuous intravenous infusion of inulin (or a similar marker) in saline is started to measure GFR.

-

Experimental Intervention: After a baseline collection period, 8-epi-PGF2α is infused directly into the renal artery at varying concentrations (e.g., 0.5, 1, and 2 µg/kg/min).[21][22] Urine and blood samples are collected at timed intervals.

-

Data Analysis: GFR is calculated from the clearance of inulin. RPF is often determined using the clearance of para-aminohippuric acid (PAH). The effects of 8-epi-PGF2α are compared to baseline values.

Measurement of Airway Mechanics

This protocol is used to assess the bronchoconstrictor effects of inhaled or intravenously administered agents in vivo.

Methodology:

-

Animal Preparation: Animals (e.g., guinea pigs, horses) are anesthetized or sedated. An endotracheal tube is inserted.

-

Ventilation: The animal is connected to a mechanical ventilator.

-

Measurement: Airflow and transpulmonary pressure are measured using a pneumotachograph and pressure transducers, respectively. From these primary signals, lung resistance (RL) and dynamic compliance (Cdyn) are calculated by a data acquisition system.

-

Experimental Intervention: A baseline measurement is taken. The animal is then challenged with an aerosolized dose of 8-epi-PGF2α (e.g., 1 mg) or a placebo.[25] Measurements of RL and Cdyn are taken immediately after the challenge.

-

Data Analysis: The changes in RL and Cdyn from baseline are calculated to quantify the bronchoconstrictor response.

8-epi-PGF2α as a Biomarker of Oxidative Stress

The formation of 8-epi-PGF2α via free radical-mediated lipid peroxidation makes it a stable and specific indicator of oxidative injury in vivo.[3][26] Its levels have been shown to be elevated in numerous human conditions associated with increased oxidative stress.

Clinical Relevance:

-

Cardiovascular Disease: Urinary levels of 8-epi-PGF2α are significantly increased in patients undergoing myocardial reperfusion after thrombolysis or angioplasty, providing evidence of oxidant stress in this setting.[26][27][28] It is also found to be accumulated in the coronary arteries of patients with coronary heart disease.[29]

-

Renal Failure: Patients with end-stage renal failure have markedly higher plasma levels of 8-epi-PGF2α compared to healthy controls, providing direct evidence of increased systemic oxidative stress in this population.[30]

-

Pulmonary Disease: Elevated concentrations of 8-epi-PGF2α are a common feature in various pulmonary diseases, including community-acquired pneumonia, COPD, and acute lung injury, where it is associated with disease severity.[3]

| Clinical Condition | Sample Type | Patient Group (Mean ± SD) | Control Group (Mean ± SD) | Reference |

| End Stage Renal Failure | Plasma (esterified) | 0.58 ± 0.22 nM | 0.28 ± 0.17 nM | [30] |

| Acute Myocardial Infarction (post-thrombolysis) | Urine | 265.8 ± 40.8 pmol/mmol creatinine | 91.5 ± 11.8 pmol/mmol creatinine | [27][28] |

| Acute Coronary Angioplasty (for MI) | Urine | 230 ± 66 pmol/mmol creatinine (post) | 105 ± 17.8 pmol/mmol creatinine (pre) | [26] |

Conclusion

8-epi-prostaglandin F2α is a multifaceted molecule with significant physiological and pathological implications. Generated primarily during oxidative stress, it serves as both a reliable biomarker of lipid peroxidation and a potent biological mediator. Its primary in vivo functions—vasoconstriction, bronchoconstriction, and modulation of platelet activity—are mediated predominantly through the thromboxane A2 receptor. These actions implicate 8-epi-PGF2α as a key player in the pathophysiology of cardiovascular, renal, and respiratory diseases where oxidative injury is a contributing factor. A thorough understanding of its signaling pathways and physiological effects is crucial for developing novel therapeutic strategies aimed at mitigating the consequences of oxidative stress in human disease.

References

- 1. The F2-isoprostane 8-epiprostaglandin F2alpha increases platelet adhesion and reduces the antiadhesive and antiaggregatory effects of NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A701 | 8-Epi Prostaglandin F2 Alpha (8-epi-PGF2a, 8-iso-PGF2alpha, 8-iso-PGF2a)- Cloud-Clone Corp. [cloud-clone.com]

- 3. Frontiers | Serum 8-iso-PGF2α Predicts the Severity and Prognosis in Patients With Community-Acquired Pneumonia: A Retrospective Cohort Study [frontiersin.org]

- 4. 8-Epi-prostaglandin F2alpha | C20H34O5 | CID 5282263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The F2-isoprostane, 8-epi-prostaglandin F2 alpha, a potent agonist of the vascular thromboxane/endoperoxide receptor, is a platelet thromboxane/endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Local amplification of platelet function by 8-Epi prostaglandin F2alpha is not mediated by thromboxane receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anaphylaxis increases 8-iso-prostaglandin F2alpha release from guinea-pig lung in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyclooxygenase-dependent formation of the isoprostane, 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF(2α)/PGF(2α) ratio distinguishes chemical from enzymatic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

- 14. Characterization of signal transduction events stimulated by 8-epi-prostaglandin(PG)F2 alpha in rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The vasoconstrictor effect of 8-epi prostaglandin F2α in the hypoxic rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel mechanism for vasoconstrictor action of 8-isoprostaglandin F2 alpha on retinal vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. JCI - Glomerular actions of a free radical-generated novel prostaglandin, 8-epi-prostaglandin F2 alpha, in the rat. Evidence for interaction with thromboxane A2 receptors. [jci.org]

- 18. Coronary artery constriction by the isoprostane 8-epi prostaglandin F2 alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The vasoconstrictor effect of 8-epi prostaglandin F2alpha in the hypoxic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Glomerular actions of a free radical-generated novel prostaglandin, 8-epi-prostaglandin F2 alpha, in the rat. Evidence for interaction with thromboxane A2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 8-Epi-PGF2 alpha, a novel noncyclooxygenase-derived prostaglandin, constricts airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. atsjournals.org [atsjournals.org]

- 25. Bronchoconstrictive properties of inhaled 8-epi-PGF2alpha in healthy and heaves-susceptible horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Increased formation of the isoprostanes IPF2alpha-I and this compound in acute coronary angioplasty: evidence for oxidant stress during coronary reperfusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ahajournals.org [ahajournals.org]

- 28. ahajournals.org [ahajournals.org]

- 29. The isoprostane, 8-epi-PGF2 alpha, is accumulated in coronary arteries isolated from patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Increased levels of plasma 8-EPI-PGF2α in patients with end stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Isoprostane Signaling Pathways in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-isoprostane, a prostaglandin-like compound produced by the free radical-catalyzed peroxidation of arachidonic acid, has emerged as a reliable biomarker of oxidative stress in vivo. Beyond its role as a marker, 8-isoprostane is a biologically active molecule that elicits a range of cellular responses, implicating it in the pathophysiology of various diseases, including cardiovascular and inflammatory disorders. This technical guide provides a comprehensive overview of the core signaling pathways activated by 8-isoprostane in cellular models, with a focus on data presentation, detailed experimental protocols, and pathway visualization to support research and drug development efforts in this field.

Core Signaling Pathways

8-isoprostane primarily exerts its effects through the activation of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. This interaction initiates a cascade of intracellular events that can be broadly categorized into several key pathways, often with cell-type specific variations.

Thromboxane Receptor (TPR)-Mediated Signaling

The canonical signaling pathway for 8-isoprostane involves its binding to the TP receptor, which subsequently couples to G-proteins, primarily of the Gq/11 and Gi families.[1][2]

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a critical event in many of the downstream cellular responses to 8-isoprostane.[1][2]

-

RhoA/Rho Kinase (ROCK) Pathway: The Gq/11 pathway can also lead to the activation of the small GTPase RhoA and its downstream effector, Rho kinase (ROCK). This pathway is particularly important in mediating 8-isoprostane-induced smooth muscle contraction and changes in cell morphology.[3]

-

Gi Pathway: In some cell types, particularly platelets, the TP receptor can also couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Mitogen-Activated Protein Kinase (MAPK) Pathways

8-isoprostane has been shown to activate all three major MAPK pathways: extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[4][5] The activation of these pathways is often downstream of TP receptor activation and can be mediated by both G-protein-dependent and independent mechanisms. MAPK signaling plays a crucial role in mediating the pro-inflammatory and gene-regulatory effects of 8-isoprostane, such as the induction of interleukin-8 (IL-8) expression in macrophages.[4][6]

cAMP-Dependent Inhibitory Pathway in Platelets

Interestingly, in human platelets, 8-isoprostane can also signal through a distinct, inhibitory pathway that is independent of the TP receptor. This pathway involves the elevation of intracellular cAMP levels, leading to the inhibition of platelet aggregation.[1][7] The specific receptor responsible for this effect has not yet been fully identified.

Quantitative Data Summary

The following tables summarize key quantitative data related to 8-isoprostane signaling from various cellular models.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Cell Type/System | Kd (nM) | Ki (nM) | Reference |

| 8-iso-PGF2α | Thromboxane A2 Receptor (TPR) | HEK cells expressing TPR | 57 | [1] |

Table 2: EC50 Values for Cellular Responses

| Response | Cell Type | EC50 | Reference |

| Platelet Adhesion to Fibrinogen | Human Platelets | 35 nM | [8] |

| Platelet Adhesion to Plasma-coated wells | Human Platelets | 48 nM | [8] |

| Smooth Muscle Contraction | Human Urinary Bladder Smooth Muscle | 1.48 µM (8-iso-PGE2) | [3] |

| Smooth Muscle Contraction | Human Urinary Bladder Smooth Muscle | 1.59 µM (8-iso-PGF2α) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate 8-isoprostane signaling pathways.

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.[2][9]

Materials:

-

Cells of interest cultured on coverslips or in 96-well plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

8-isoprostane stock solution

-

Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

-

Ionomycin (for calibration)

-

EGTA (for calibration)

Procedure:

-

Cell Preparation:

-

Seed cells onto glass coverslips or in black-walled, clear-bottom 96-well plates and culture until they reach the desired confluency.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells in fresh HBSS for a further 30 minutes to allow for complete de-esterification of the dye.

-

-

Calcium Measurement:

-

Mount the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

-

Continuously perfuse the cells with HBSS or add buffer to the wells.

-

Record baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.

-

Stimulate the cells with the desired concentration of 8-isoprostane and continue recording the fluorescence ratio (F340/F380).

-

At the end of the experiment, calibrate the signal by obtaining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore like ionomycin in the presence of extracellular calcium, and the minimum fluorescence ratio (Rmin) by chelating calcium with EGTA.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca2+]i.

-

Calculate the [Ca2+]i using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+.

-

Western Blot Analysis of MAPK Phosphorylation

This protocol details the detection of phosphorylated ERK, p38, and JNK MAP kinases by Western blotting.[1][10]

Materials:

-

Cells of interest

-

8-isoprostane

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (specific for phosphorylated and total forms of ERK, p38, and JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and serum-starve if necessary.

-

Treat cells with 8-isoprostane for the desired time points.

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated MAPK (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the respective MAPK.

-

Quantify band intensities using densitometry software.

-

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the steps to quantify changes in the mRNA expression of a target gene (e.g., IL-8) in response to 8-isoprostane treatment.[11]

Materials:

-

Cells of interest

-

8-isoprostane

-

RNA extraction kit (e.g., TRIzol-based)

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for the target gene and a reference gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat cells with 8-isoprostane for the desired time.

-

Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

Reverse Transcription:

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers for the target and reference genes in separate wells of a qPCR plate.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in both control and treated samples.

-

Calculate the relative gene expression using the ΔΔCt method:

-

ΔCt = Ct(target gene) - Ct(reference gene)

-

ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

-

Fold change = 2-ΔΔCt

-

-

Rho Kinase (ROCK) Activity Assay

This protocol describes a method to measure ROCK activity by detecting the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).[12][13][14]

Materials:

-

Cells of interest

-

8-isoprostane

-

Lysis buffer (as recommended for kinase assays)

-

Recombinant MYPT1 protein (substrate)

-

Kinase assay buffer

-

ATP

-

Anti-phospho-MYPT1 (Thr696) antibody

-

ELISA plate or Western blot setup

-

Detection reagents (e.g., HRP-conjugated secondary antibody and substrate)

Procedure (ELISA-based):

-

Cell Lysate Preparation:

-

Treat cells with 8-isoprostane.

-

Lyse cells in a suitable buffer and determine the protein concentration.

-

-

Kinase Reaction:

-

Coat a 96-well plate with recombinant MYPT1.

-

Add the cell lysate to the wells.

-